

Boc-Ala-Ala-OMe literature review

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Compound of Interest		
Compound Name:	Boc-Ala-Ala-OMe	
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An In-depth Technical Guide to Boc-Ala-Ala-OMe

This technical guide provides a comprehensive overview of N-tert-Butyloxycarbonyl-L-alanyl-L-alanyle methyl ester (**Boc-Ala-Ala-OMe**), a protected dipeptide essential in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Physicochemical Properties

Boc-Ala-Ala-OMe is a key building block in the synthesis of peptides.[1] The tert-Butyloxycarbonyl (Boc) protecting group on the N-terminus and the methyl ester on the C-terminus allow for controlled, stepwise peptide chain elongation. Below is a summary of its physicochemical properties and those of its common precursor, Boc-Ala-OMe.

Table 1: Physicochemical Properties of **Boc-Ala-Ala-OMe** and Related Precursor



Property	Boc-Ala-Ala-OMe	Boc-Ala-OMe
CAS Number	19794-10-6[2][3]	28875-17-4[1][4][5]
Molecular Formula	C12H22N2O5[2][3]	C9H17NO4[1][4]
Molecular Weight	274.30 g/mol [2][3]	203.24 g/mol [1][4][5]
IUPAC Name	methyl (2S)-2-[[(2S)-2-[(2- methylpropan-2- yl)oxycarbonylamino]propanoyl]amino]propanoate[3]	methyl (2S)-2-[(2- methylpropan-2- yl)oxycarbonylamino]propanoa te[4]
Synonyms	N-Boc-L-alanyl-L-alanine methyl ester, Boc-L-Ala-Ala- Ome[3]	N-(tert-Butoxycarbonyl)-L- alanine methyl ester, Boc-L- Ala-OMe[5]
Appearance	-	White to off-white powder[1]
Melting Point	110-111 °C[3]	32-35 °C[1][6]
Density	1.101 g/cm ³ [3]	1.03 g/mL at 25 °C[6]
Optical Rotation	-	$[\alpha]20/D -45^{\circ}$, c = 1 in methanol[1][5]
Purity	≥ 95%[3]	≥ 98% (HPLC)[1]
Storage Conditions	-20°C[2]	0 - 8 °C[1]

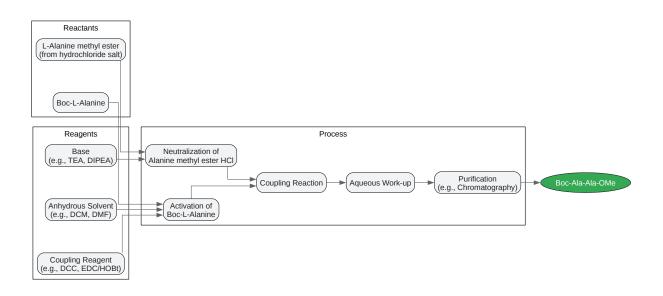
Synthesis of Boc-Ala-Ala-OMe

The synthesis of **Boc-Ala-Ala-OMe** is typically achieved through solution-phase peptide coupling. This involves the activation of the carboxylic acid of the N-terminally protected amino acid (Boc-L-Alanine) and its subsequent reaction with the free amine of the C-terminally protected amino acid (L-Alanine methyl ester).

General Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates a general workflow for the synthesis of a Boc-protected dipeptide methyl ester.





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Caption: General workflow for the solution-phase synthesis of **Boc-Ala-Ala-OMe**.

Experimental Protocol: Solution-Phase Synthesis

The following is a representative protocol for the synthesis of **Boc-Ala-Ala-OMe**, adapted from general procedures for similar dipeptides.[7][8]



Materials:

- Boc-L-Alanine (Boc-Ala-OH)
- L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine (saturated NaCl solution)
- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- Preparation of L-Alanine methyl ester free base: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq.) dropwise and stir the mixture for 30 minutes at 0 °C.[7] This solution containing the free amine will be used directly in the next step.
- Activation of Boc-L-Alanine: In a separate round-bottom flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).[7]
 Cool the solution to 0 °C.
- Coupling Reaction: To the solution from step 2, add EDC (1.1 eq.) and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[7] To this mixture, add the previously prepared solution of L-Alanine methyl ester free base dropwise at 0 °C.[7] Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).



- · Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with DCM.
 - Wash the organic layer sequentially with 1 M HCl solution (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).[7]
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
 - Purify the crude Boc-Ala-Ala-OMe by column chromatography on silica gel or by recrystallization to obtain the final product.[8]

Alternative Synthesis Method: Enzymatic Synthesis

An environmentally friendly alternative to chemical synthesis is the enzymatic synthesis of dipeptides.[9] This method utilizes proteases, such as thermolysin or papain, to catalyze peptide bond formation under mild conditions, which offers high stereospecificity and avoids the use of harsh reagents.[9] A kinetically controlled approach is generally preferred for its faster reaction rates and higher yields.[9]

Quantitative Data

The following table summarizes typical quantitative data for dipeptide synthesis reactions, which can be considered representative for the synthesis of **Boc-Ala-Ala-OMe**.

Table 2: Representative Reaction Parameters and Yields for Dipeptide Synthesis



Reactan ts	Couplin g/Depro tection Agent	Solvent(s)	Reactio n Time (hours)	Temper ature (°C)	Typical Yield (%)	Typical Purity (%) (Post- Purificat ion)	Referen ce
BOC-L-Alanine, L-Leucine methyl ester hydrochl oride	EDC, HOBt, Et₃N	Dichloro methane	12-24	0 to RT	75-90	>95	[7]
Benzylox ycarbonyl -L- alanine, L- cysteine methyl ester	1-(4- chloroph enyl)-3- (4'- methyl- 1'- piperazin yl)-2- propyn-1- one	Dichloro methane	~19	0 to RT	81 (recrystal lized)	-	[10]
Boc-L- Alanine, Alanine benzyl ester p- tosylate	Dicycloh exylcarbo diimide (DCC), N- Hydroxys uccinimid e (HONSu)	Dichloro methane	14-28	0 to RT	-	-	[8]



Spectroscopic Data

While specific spectra for **Boc-Ala-Ala-OMe** are not readily available in the searched literature, related compounds show characteristic spectroscopic features.

- Infrared (IR) Spectroscopy: For dipeptide structures, characteristic peaks are observed for N-H stretching (around 3300 cm⁻¹), ester C=O stretching (around 1740 cm⁻¹), and amide I and II bands (around 1650-1700 cm⁻¹ and 1510-1550 cm⁻¹, respectively).[11][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the dipeptide, showing characteristic signals for the Boc group, the methyl ester, and the two alanine residues. A vendor indicates the availability of an NMR spectrum for N-Boc-L-alanyl-L-alanine methyl ester.[2]
- Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by mass spectrometry.

Applications in Research and Drug Development

Boc-Ala-Ala-OMe serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics.[1] Its applications are widespread in:

- Peptide Synthesis: As a fundamental building block for the stepwise synthesis of longer peptide chains.[1]
- Drug Development: In the creation of novel peptide-based drugs and therapeutic agents.[1]
 [13] The modification of amino acids is valuable for enhancing the bioavailability and efficacy of drug candidates.[1]
- Medicinal Chemistry: To explore structure-activity relationships (SAR) of bioactive peptides.
- Biochemical Research: As a reagent in life science research.[14]

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